Ac4GalNAz

Vue d'ensemble

Description

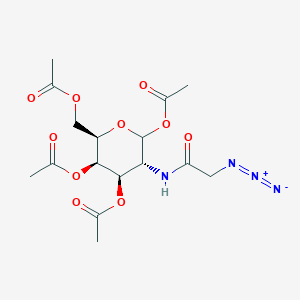

N-azidoacetylgalactosamine-tetraacylated, commonly known as Ac4GalNAz, is a synthetic azido sugar derivative. It is a modified form of N-acetylgalactosamine, where the acetyl groups are replaced with azido groups. This compound is widely used in bioorthogonal chemistry, particularly for metabolic labeling and glycoprotein research .

Applications De Recherche Scientifique

Metabolic Labeling and Glycoconjugate Synthesis

Ac4GalNAz serves as a powerful tool for metabolic labeling of glycoconjugates. When introduced into living cells, it replaces the natural monosaccharide N-acetylgalactosamine (GalNAc) in glycan structures. This incorporation allows for the subsequent visualization and analysis of these glycoconjugates through bioorthogonal reactions.

Case Study: Glycoprotein Labeling in CHO Cells

In a study utilizing Chinese Hamster Ovary (CHO) cells, researchers treated cells with this compound to investigate its incorporation into glycoproteins. Flow cytometric analysis revealed robust labeling of various proteins, confirming that this compound can effectively modify the glycoproteome without significantly disrupting cellular functions .

Cancer Immunotherapy

This compound has been employed in cancer immunotherapy to enhance the targeting of tumor cells. By modifying T cells with this compound, researchers have been able to introduce azide groups on the cell surface, facilitating specific targeting of tumor cells through bioorthogonal conjugation with imaging agents or therapeutic compounds.

Table 1: Applications in Cancer Immunotherapy

Imaging and Tracking of Live Cells

The azide groups introduced by this compound can be utilized for imaging purposes. This application is particularly valuable for studying live cells and embryonic development.

Case Study: Zebrafish Embryo Imaging

Research conducted by Laughlin et al. demonstrated that treating zebrafish embryos with this compound allowed for the specific labeling of newly grown surfaces with fluorescent dyes. This technique provided insights into embryonic development through three-dimensional spatiotemporal imaging .

Glycoproteomics and O-Glycoproteome Mapping

This compound is instrumental in mapping the O-glycoproteome, which is crucial for understanding glycosylation patterns involved in various diseases, including cancer.

Table 2: Applications in Glycoproteomics

| Technique | Application | Reference |

|---|---|---|

| IsoTaG Platform | Site-specific extraction of O-linked glycopeptides | ResearchGate Publication |

| CuAAC Reaction | Detection of azide-modified glycoconjugates | ACS Chemical Biology |

Therapeutic Potential

The ability to modify cell surfaces with bioorthogonal groups using this compound opens avenues for targeted drug delivery systems and therapeutic interventions.

Case Study: Targeted Drug Delivery

In a study involving modified mesenchymal stem cells (MSCs), researchers utilized Ac4ManNAz (a related compound) for targeted delivery of drugs to tumors. The azide-modified MSCs were successfully tracked using click chemistry techniques, demonstrating the potential for precise therapeutic applications .

Mécanisme D'action

Target of Action

Ac4GalNAz, also known as N-azidoacetylgalactosamine-tetraacylated, is a metabolic chemical reporter . It is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . The primary targets of this compound are proteins that undergo glycosylation , a post-translational modification process where carbohydrate molecules are added to specific amino acid residues on proteins .

Mode of Action

This compound is metabolized by endogenous enzymes to label complex glycan structures . It is cell-permeable and intracellularly processed . Once supplied to cells, this compound is incorporated by glycosylation events to effectively ‘tag’ glycoproteins with the azide group . The azide group can then be specifically targeted for detection or conjugation using alkyne-activated reagents (‘click’ chemistry) or phosphine-activated reagents (Staudinger ligation) .

Biochemical Pathways

This compound is predominantly used to label the O-linked glycosylation (O-GlcNAc and O-GalNAc) . The azide-modified sugars are metabolic substitutes for endogenous amino sugars . The azide group introduced by this compound onto a native protein uses different glycosylation processes .

Pharmacokinetics

The acetyl groups in this compound increase cell permeability and allow the unnatural sugars to easily pass through the cell membrane . Carboxyesterases remove the acetyl groups once the monosaccharide is in the cell . This process impacts the bioavailability of this compound in the cell.

Result of Action

The result of this compound action is the tagging of glycoproteins with the azide group . This tagging facilitates the investigation of cellular pathways involving glycosylation . The azide-modified protein can be detected by reaction with alkynes .

Action Environment

The action of this compound is influenced by the cellular environment. The azide group is small, nonreactive, and absent from living systems . The reaction chemistry with phosphine compounds occurs effectively in simple buffer conditions .

Analyse Biochimique

Biochemical Properties

N-Azidoacetylgalactosamine-tetraacylated plays a crucial role in biochemical reactions, particularly in the identification and characterization of cell surface sialic acid-containing glycoproteins. The azide group in N-Azidoacetylgalactosamine-tetraacylated can be detected by reaction with alkynes, often labeled with fluorescent probes or biotin . The acetyl groups enhance cell permeability, allowing the compound to easily pass through the cell membrane. Once inside the cell, carboxyesterases remove the acetyl groups, enabling the monosaccharide to participate in glycosylation processes .

Cellular Effects

N-Azidoacetylgalactosamine-tetraacylated has significant effects on various types of cells and cellular processes. It is incorporated into glycoproteins through glycosylation, effectively tagging these proteins with the azide group. This tagging facilitates the study of cellular pathways involving glycosylation . At optimal concentrations, N-Azidoacetylgalactosamine-tetraacylated does not significantly affect cellular functions such as proliferation, migration, and gene expression . Higher concentrations can inhibit these functions and down-regulate genes related to cell adhesion and signaling pathways .

Molecular Mechanism

The mechanism of action of N-Azidoacetylgalactosamine-tetraacylated involves its incorporation into glycoproteins via glycosylation. The azide group on N-Azidoacetylgalactosamine-tetraacylated allows for specific detection and conjugation through click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions enable the visualization and study of glycoproteins and other biomolecules tagged with N-Azidoacetylgalactosamine-tetraacylated .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Azidoacetylgalactosamine-tetraacylated can change over time. The compound is stable when stored at -20°C and can be used for up to 12 months . Over time, the incorporation of N-Azidoacetylgalactosamine-tetraacylated into glycoproteins remains effective, allowing for consistent metabolic labeling and visualization of cellular processes . Long-term studies have shown that the compound does not significantly degrade, maintaining its efficacy in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of N-Azidoacetylgalactosamine-tetraacylated vary with different dosages in animal models. At optimal concentrations, the compound effectively labels glycoproteins without adverse effects . Higher doses can lead to toxicity and inhibit cellular functions such as proliferation and viability . It is crucial to determine the appropriate dosage to balance labeling efficiency and cellular health .

Metabolic Pathways

N-Azidoacetylgalactosamine-tetraacylated is involved in metabolic pathways related to glycosylation. It is converted by endogenous enzymes into UDP-GalNAz and subsequently incorporated into glycoproteins . This process allows for the study of glycosylation events and the identification of glycoproteins involved in various cellular processes .

Transport and Distribution

Within cells, N-Azidoacetylgalactosamine-tetraacylated is transported and distributed efficiently due to its cell-permeable nature . The compound is incorporated into glycoproteins and can be detected through click chemistry reactions . This efficient transport and distribution facilitate the study of glycosylation and other cellular processes .

Subcellular Localization

N-Azidoacetylgalactosamine-tetraacylated is localized within specific subcellular compartments, depending on the glycoproteins it is incorporated into . The azide group allows for targeted detection and visualization of these glycoproteins, providing insights into their subcellular localization and function . This localization is crucial for understanding the role of glycoproteins in cellular processes and their interactions with other biomolecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-azidoacetylgalactosamine-tetraacylated involves multiple steps. The starting material, N-acetylgalactosamine, undergoes acetylation to introduce acetyl groups. Subsequently, the acetyl groups are replaced with azido groups through a series of chemical reactions. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformation .

Industrial Production Methods

Industrial production of N-azidoacetylgalactosamine-tetraacylated follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also incorporate advanced purification techniques such as chromatography to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N-azidoacetylgalactosamine-tetraacylated undergoes various chemical reactions, including:

Click Chemistry Reactions: The azido group in N-azidoacetylgalactosamine-tetraacylated can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. .

Staudinger Ligation: The azido group can also react with phosphines in a Staudinger ligation, forming stable amide bonds.

Common Reagents and Conditions

Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition of azides and alkynes.

Phosphines: Employed in Staudinger ligation to react with azido groups.

Major Products Formed

The major products formed from these reactions are typically bioconjugates, where N-azidoacetylgalactosamine-tetraacylated is linked to other molecules such as proteins or peptides .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz): Another azido sugar used for metabolic labeling, but it targets different glycosylation pathways.

N-azidoacetylglucosamine-tetraacylated (Ac4GlcNAz): Similar to N-azidoacetylgalactosamine-tetraacylated but with a different sugar backbone.

Uniqueness

N-azidoacetylgalactosamine-tetraacylated is unique due to its specific incorporation into galactosamine-containing glycoproteins. This specificity allows for targeted labeling and study of particular glycoproteins, making it a valuable tool in glycoprotein research .

Activité Biologique

Ac4GalNAz (4-Acetamido-4-azido-N-acetylgalactosamine) is a synthetic analog of N-acetylgalactosamine (GalNAc) that has garnered significant attention in the field of glycoscience due to its unique properties and potential applications in biological research. This article delves into the biological activity of this compound, emphasizing its metabolic incorporation, effects on cellular functions, and implications in glycosylation studies.

Overview of this compound

This compound is an azide-modified sugar that serves as a substrate for glycosylation processes. Its structure allows it to be incorporated into glycoconjugates in living cells, facilitating the study of glycan functions and interactions. The azide group enables bioorthogonal labeling through click chemistry, making it a valuable tool for probing cellular processes.

Metabolic Incorporation and Labeling Efficiency

This compound is metabolically incorporated into glycoproteins and glycolipids within cells. Studies have demonstrated that it can be effectively utilized in various cell lines, including HeLa and CHO cells. For instance, when treated with this compound, these cells exhibit significant labeling of proteins via bioorthogonal reactions, allowing for visualization and identification of glycosylated proteins.

Table 1: Labeling Efficiency of this compound Compared to Other Analogues

| Compound | Labeling Efficiency (%) | Cytotoxicity (IC50 μM) |

|---|---|---|

| This compound | High | 500 |

| GalNAz | Low | >1000 |

| Ac2GalNAz | Moderate | >1000 |

| 4FGalNAz | Moderate | 200 |

Note: Labeling efficiency was assessed via fluorescence scanning after click chemistry reactions.

Cellular Effects and Physiological Impact

Research indicates that this compound influences various cellular functions. For example, treatment with this compound has been shown to alter gene expression profiles significantly. In a study involving human umbilical cord blood-derived endothelial progenitor cells (hUCB-EPCs), it was observed that higher concentrations of this compound led to down-regulation of genes associated with cell adhesion, cytokine signaling, and extracellular matrix interactions.

Case Study: Transcriptomic Changes Induced by this compound

In a transcriptomic analysis of hUCB-EPCs treated with varying concentrations of this compound (10, 20, and 50 μM), researchers identified over 600 genes with altered expression levels. Notably:

- Cell Adhesion Genes : Significant down-regulation was observed in integrins (ITGA5, ITGB8) and other adhesion-related genes.

- Cytokine Signaling : Genes involved in cytokine-receptor interactions were also down-regulated.

- Cell Cycle Regulation : Key regulators of the cell cycle showed reduced expression, suggesting potential impacts on cell proliferation.

The biological activity of this compound can be attributed to its role in post-translational modifications (PTMs). By incorporating into glycoproteins, it can modify their functions and interactions. The azide group allows for subsequent labeling with fluorescent tags or other probes through click chemistry, facilitating the study of glycoprotein dynamics.

Table 2: Summary of Mechanisms Influenced by this compound

| Mechanism | Description |

|---|---|

| Glycosylation | Incorporation into glycoproteins via metabolic pathways. |

| Gene Expression | Modulation of gene expression related to cell adhesion and signaling pathways. |

| Cellular Signaling | Alterations in signaling pathways impacting cell proliferation and apoptosis. |

Applications in Research

This compound has broad applications in biochemical research:

- Glycoproteomics : It enables the identification and characterization of glycoproteins through selective labeling.

- Cell Biology : Researchers utilize it to study the effects of glycosylation on cell behavior, including adhesion, migration, and immune responses.

- Therapeutic Potential : Understanding how this compound affects cellular pathways may lead to new therapeutic strategies targeting glycosylation-related diseases.

Propriétés

IUPAC Name |

[(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O10/c1-7(21)26-6-11-14(27-8(2)22)15(28-9(3)23)13(16(30-11)29-10(4)24)19-12(25)5-18-20-17/h11,13-16H,5-6H2,1-4H3,(H,19,25)/t11-,13-,14+,15-,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMISDAXLUIXKM-YJUJGKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.